molecular formula C10H9ClF3N3 B1417884 4-Hydrazino 8-trifluoromethyl-quinoline hydrochloride CAS No. 1171001-63-0

4-Hydrazino 8-trifluoromethyl-quinoline hydrochloride

Cat. No. B1417884
CAS RN: 1171001-63-0
M. Wt: 263.65 g/mol
InChI Key: MTMYLQINXDADBL-UHFFFAOYSA-N
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Description

“4-Hydrazino 8-trifluoromethyl-quinoline hydrochloride” is a chemical compound with the molecular formula C10H9ClF3N3 and a molecular weight of 263.65 . It is used for research purposes .


Molecular Structure Analysis

The SMILES string of “4-Hydrazino 8-trifluoromethyl-quinoline hydrochloride” is FC(F)(F)C1=C(N=CC=C2NN)C2=CC=C1.Cl . This string represents the structure of the molecule in a linear format.

Scientific Research Applications

Medicinal Chemistry

Quinoline derivatives display a broad range of pharmacological activities, such as anticancer , antiviral , anti-microbial , antifungal , anti-inflammatory , and anti-platelet aggregation . These properties make them valuable as drug intermediates .

Antibacterial Agents

New hydrazide-hydrazone derivatives of quinoline have been synthesized for their potential antibacterial properties, which are crucial in combating various bacterial infections .

Photovoltaic Applications

Quinoline derivatives are used to improve light harvesting in third-generation photovoltaic applications by extending the absorption spectrum to longer wavelengths. They are promising for applications in polymer photovoltaic solar cells and dye-synthesized solar cells (DSSCs) .

Industrial Chemistry

In industrial chemistry, quinolines are important due to their applications in synthetic organic chemistry and the production of greener and more sustainable chemical processes .

Safety and Hazards

“4-Hydrazino 8-trifluoromethyl-quinoline hydrochloride” is classified as Acute Tox. 3 Oral . It is recommended to avoid ingestion and inhalation, avoid dust formation, and not to get it in eyes, on skin, or on clothing . It should be stored in a well-ventilated place and the container should be kept tightly closed .

properties

IUPAC Name

[8-(trifluoromethyl)quinolin-4-yl]hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3.ClH/c11-10(12,13)7-3-1-2-6-8(16-14)4-5-15-9(6)7;/h1-5H,14H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMYLQINXDADBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)C(F)(F)F)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80656584
Record name 4-Hydrazinyl-8-(trifluoromethyl)quinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1171001-63-0
Record name 4-Hydrazinyl-8-(trifluoromethyl)quinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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